molecular formula C10H17N3 B1488542 N-(butan-2-yl)-6-ethylpyrimidin-4-amine CAS No. 1248204-59-2

N-(butan-2-yl)-6-ethylpyrimidin-4-amine

Cat. No.: B1488542
CAS No.: 1248204-59-2
M. Wt: 179.26 g/mol
InChI Key: UYICOLOBJNVUFP-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-ethylpyrimidin-4-amine is a pyrimidine derivative featuring a pyrimidin-4-amine core substituted with an ethyl group at position 6 and a branched butan-2-yl (sec-butyl) group at the amine position. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their structural versatility and ability to participate in hydrogen bonding and π-π interactions .

Properties

CAS No.

1248204-59-2

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-butan-2-yl-6-ethylpyrimidin-4-amine

InChI

InChI=1S/C10H17N3/c1-4-8(3)13-10-6-9(5-2)11-7-12-10/h6-8H,4-5H2,1-3H3,(H,11,12,13)

InChI Key

UYICOLOBJNVUFP-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC=N1)NC(C)CC

Canonical SMILES

CCC1=CC(=NC=N1)NC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The pyrimidin-amine scaffold allows for diverse substitution patterns. Key comparisons include:

Compound Name Substituents (Positions) Key Structural Features
N-(butan-2-yl)-6-ethylpyrimidin-4-amine 6-ethyl, N-(sec-butyl) Branched alkyl groups; moderate lipophilicity
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine 6-piperazinyl, N-butyl Polar piperazinyl group; enhanced solubility
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine 4-methyl, 6-phenyl, N-butyl Aromatic phenyl; increased rigidity
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2-(4-nitrophenyl), 6-phenyl, N-benzyl Electron-withdrawing nitro group; planar structure
6-Chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine 6-chloro, N-(tetrahydropyran-3-yl) Chloro substituent; heterocyclic amine

Analysis :

  • Lipophilicity : Branched alkyl groups (e.g., sec-butyl) in the target compound likely enhance lipophilicity compared to straight-chain alkyls (e.g., N-butyl) or polar groups (piperazinyl), affecting membrane permeability .
  • Electronic Effects : Nitro groups (e.g., in ) are electron-withdrawing, stabilizing negative charges and influencing reactivity in substitution reactions .
Crystallographic and Hydrogen-Bonding Patterns

Substituted pyrimidines often form stable crystals via N–H···N and C–H···π interactions. For example, N-butyl-4-methyl-6-phenylpyrimidin-2-amine exhibits intermolecular hydrogen bonds between the amine and pyrimidine nitrogen, stabilizing its crystal lattice . The target compound’s branched alkyl chain may disrupt such packing, leading to lower melting points compared to planar analogs (e.g., phenyl- or nitro-substituted derivatives) .

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